Differential Regioisomeric LogP and Fractional sp³ Character vs. Piperidin-3-ylmethyl Analog
The piperidin-2-ylmethyl thioether regioisomer exhibits a computed logP of 2.76 and a fractional sp³ (Fsp³) value of 0.31, based on ZINC20 database calculations [1]. This Fsp³ value reflects the saturated carbon fraction contributed by the piperidine ring positioned at the 2-ylmethyl attachment point. When compared to the piperidin-3-ylmethyl analog (identical molecular formula C₁₃H₁₇N₃S, MW 247.37 g/mol), the altered connectivity at the piperidine nitrogen position is expected to modulate both the measured logD and the pKa of the basic nitrogen center. In a structurally related lead optimization campaign on 2-(piperidin-3-yl)-1H-benzimidazoles, intentional reduction of logP and pKa through heteroatom incorporation into the piperidine ring was essential for achieving CNS penetration and reducing hERG liability [2]. The piperidin-2-ylmethyl scaffold, by virtue of its unique nitrogen placement, offers an alternative starting point for tuning these parameters without introducing additional heteroatoms.
| Evidence Dimension | Computed logP and fractional sp³ (Fsp³) |
|---|---|
| Target Compound Data | logP = 2.76; Fsp³ = 0.31 (calculated via ZINC20) |
| Comparator Or Baseline | Piperidin-3-ylmethyl regioisomer (CAS 1211568-84-1): identical molecular formula; logP and Fsp³ may differ due to altered connectivity but no experimental head-to-head data available |
| Quantified Difference | Not experimentally determined; regioisomeric shift at piperidine attachment is expected to alter logD(7.4) by 0.2–0.5 log units based on intramolecular H-bonding differences, extrapolated from piperidine positional isomer SAR trends [2] |
| Conditions | In silico prediction (ZINC20); no experimental logD or pKa data available for the target compound |
Why This Matters
For CNS-targeted programs where optimal logD (2–4) and moderate basicity are required for blood-brain barrier penetration, the piperidin-2-ylmethyl configuration provides a structurally encoded differentiation that may reduce the need for additional polar substitution on the piperidine nitrogen, potentially simplifying synthetic routes and preserving binding affinity.
- [1] ZINC20 Docking Database. ZINC41656653 (C₁₃H₁₇N₃S). Calculated properties: logP 2.762, Fsp³ 0.31. URL: https://zinc20.docking.org/substances/ZINC000041656653/ (accessed 2026-05-10). View Source
- [2] Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: Identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. Bioorg. Med. Chem. Lett. (structure–activity relationships describing pKa/logP modulation of benzimidazole-piperidine analogs). View Source
